Tetracene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracene-2-carbaldehyde is a derivative of tetracene, a polycyclic aromatic hydrocarbon consisting of four linearly fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracene-2-carbaldehyde typically involves the functionalization of tetracene. One common method is the formylation of tetracene using Vilsmeier-Haack reaction conditions, where tetracene is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tetracene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Tetracene-2-carboxylic acid.
Reduction: Tetracene-2-methanol.
Substitution: Various substituted tetracene derivatives depending on the specific reaction conditions.
Scientific Research Applications
Tetracene-2-carbaldehyde has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Materials Science: Its unique photophysical properties make it a candidate for use in photovoltaic devices and sensors.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology and Medicine: While specific biological applications are less documented, derivatives of tetracene have been studied for their potential use in drug development and as fluorescent probes.
Mechanism of Action
The mechanism by which tetracene-2-carbaldehyde exerts its effects is primarily related to its electronic structure. The compound’s conjugated π-system allows it to participate in various photophysical processes, such as fluorescence and phosphorescence. In organic electronics, it functions as a semiconductor by facilitating charge transport through its extended π-conjugated system .
Comparison with Similar Compounds
Similar Compounds
Anthracene-2-carbaldehyde: Similar structure but with three fused benzene rings.
Pentacene-2-carbaldehyde: Similar structure but with five fused benzene rings.
Naphthalene-2-carbaldehyde: Similar structure but with two fused benzene rings.
Uniqueness
Tetracene-2-carbaldehyde is unique due to its balance of stability and electronic properties. Compared to anthracene derivatives, it offers a larger π-system, which enhances its electronic and photophysical properties. Compared to pentacene derivatives, it provides better solubility and processability, making it more suitable for certain applications .
Properties
Molecular Formula |
C19H12O |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
tetracene-2-carbaldehyde |
InChI |
InChI=1S/C19H12O/c20-12-13-5-6-16-10-18-8-14-3-1-2-4-15(14)9-19(18)11-17(16)7-13/h1-12H |
InChI Key |
GDRPLOJJIUPMPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C(C=CC4=CC3=CC2=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.